Enhanced Lipophilicity vs. Unsubstituted Benzylsuccinic Acid: LogP Comparison
The presence of the 2-chloro substituent on the benzyl ring of 2-[(2-chlorophenyl)methyl]butanedioic acid significantly increases its calculated logP value relative to the unsubstituted analog 2-benzylsuccinic acid. This difference reflects a tangible alteration in physicochemical properties that may influence passive membrane diffusion, protein binding, and distribution in in vivo models [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.058 |
| Comparator Or Baseline | 2-Benzylsuccinic acid: logP = 1.405 (range 1.2–1.6 across sources) |
| Quantified Difference | Δ logP ≈ +0.65 (46% increase) |
| Conditions | Calculated using standard in silico methods (e.g., ACD/Labs, XLogP3) |
Why This Matters
Higher logP indicates greater lipophilicity, which can translate to improved passive membrane permeability and altered tissue distribution, a critical differentiator for intracellular target engagement and in vivo pharmacokinetic studies.
- [1] Molbase. 2-Benzylsuccinic acid. CAS No. 884-33-3. LogP value. Accessed 2025. View Source
